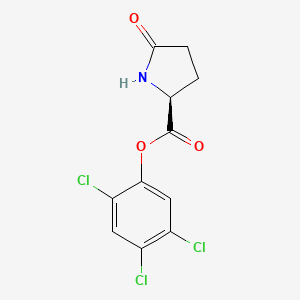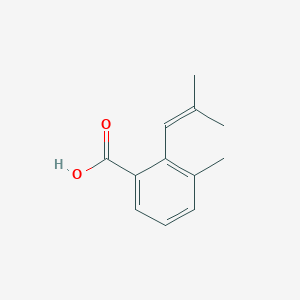
1,4-PHENYLENEBIS(TRIETHOXYSILANE)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-PHENYLENEBIS(TRIETHOXYSILANE) is an organosilicon compound that features two triethoxysilyl groups attached to a benzene ring. This compound is primarily used as a precursor in the synthesis of various mesoporous organosilicas, which are materials with highly ordered pore structures. These materials have applications in fields such as catalysis, drug delivery, and molecular separation .
Métodos De Preparación
1,4-PHENYLENEBIS(TRIETHOXYSILANE) can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dichlorobenzene with triethoxysilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the triethoxysilane groups . Industrial production methods often involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1,4-PHENYLENEBIS(TRIETHOXYSILANE) undergoes various chemical reactions, including hydrolysis and condensation. In the presence of water, the triethoxysilane groups hydrolyze to form silanol groups, which can further condense to form siloxane bonds. This process is crucial in the formation of mesoporous organosilicas . The compound can also participate in cross-coupling reactions, such as the palladium-catalyzed Suzuki-Miyaura reaction, to form carbon-carbon bonds .
Aplicaciones Científicas De Investigación
1,4-PHENYLENEBIS(TRIETHOXYSILANE) has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism of action for 1,4-PHENYLENEBIS(TRIETHOXYSILANE) involves the hydrolysis and condensation of its triethoxysilane groups. Upon exposure to water, the triethoxysilane groups hydrolyze to form silanol groups, which can then condense to form siloxane bonds. This process leads to the formation of a three-dimensional network structure, which is essential for the creation of mesoporous materials . The molecular targets and pathways involved in this process are primarily related to the formation and stabilization of siloxane bonds.
Comparación Con Compuestos Similares
1,4-PHENYLENEBIS(TRIETHOXYSILANE) can be compared to other similar compounds, such as:
1,4-Bis(triethoxysilyl)benzene: This compound has a similar structure but with the triethoxysilane groups attached at the 1,4-positions on the benzene ring.
1,2-Bis(triethoxysilyl)ethane: This compound features an ethane bridge instead of a benzene ring.
1,4-Bis(trimethoxysilyl)benzene: This compound has trimethoxysilane groups instead of triethoxysilane groups, which can affect its reactivity and the properties of the resulting materials.
1,4-PHENYLENEBIS(TRIETHOXYSILANE) is unique due to its specific structure, which provides a balance between rigidity and reactivity, making it highly suitable for the synthesis of mesoporous materials with well-defined pore structures .
Propiedades
Número CAS |
151980-62-0 |
|---|---|
Fórmula molecular |
C18H34O6Si2 |
Peso molecular |
402.6 g/mol |
Nombre IUPAC |
triethoxy-(2-triethoxysilylphenyl)silane |
InChI |
InChI=1S/C18H34O6Si2/c1-7-19-25(20-8-2,21-9-3)17-15-13-14-16-18(17)26(22-10-4,23-11-5)24-12-6/h13-16H,7-12H2,1-6H3 |
Clave InChI |
JIOGKDWMNMIDEY-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C1=CC=CC=C1[Si](OCC)(OCC)OCC)(OCC)OCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(5-Chloro-1,3-benzoxazol-2-yl)amino]ethanol](/img/structure/B8703525.png)



![ethyl 6-(1H-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8703562.png)
![Ethyl 6-(oxazol-2-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8703572.png)
![2-Chloro-5-(3-pyridyl)-[1,3,4]-thiadiazole](/img/structure/B8703579.png)
![1-(benzo[b]thiophen-2-yl)isoquinoline](/img/structure/B8703584.png)
